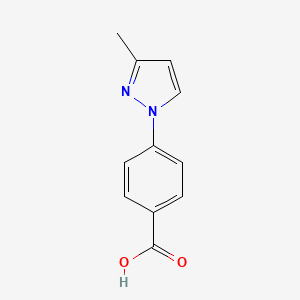

4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Description

Contextualization within the Field of Pyrazole-Containing Heterocyclic Compounds

Pyrazole (B372694), a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the field of heterocyclic chemistry. tandfonline.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the pyrazole nucleus allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects. The presence of the pyrazole ring in numerous approved drugs underscores its status as a "privileged scaffold" in drug discovery. tandfonline.com

Significance of the Benzoic Acid Moiety in Molecular Design

The benzoic acid moiety is a fundamental building block in the synthesis of a wide variety of bioactive molecules. researchgate.net It can serve as a versatile intermediate in the creation of more complex structures. researchgate.net The carboxylic acid group is a key functional group that can participate in various chemical reactions and can also act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. In drug design, the benzoic acid scaffold is utilized to construct molecules with diverse therapeutic applications, from anti-inflammatory agents to anticancer drugs. researchgate.net

Overview of Research Directions for 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its Derivatives

Current research on this compound primarily focuses on its use as a foundational structure for the development of novel derivatives with enhanced biological activities. A significant area of investigation is the synthesis of its derivatives as potential antibacterial agents. mdpi.comnih.govnih.gov By modifying the core structure, researchers aim to create compounds that can combat drug-resistant bacteria. Studies have shown that derivatives of this compound exhibit potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One notable study explored a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives as potent anti-staphylococci and anti-enterococci agents. mdpi.com The findings from this research highlight the potential of these compounds in addressing the challenge of antimicrobial resistance. The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness.

Table 1: Antibacterial Activity of Selected 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic Acid Derivatives

| Compound | Modification | Target Bacteria | MIC (μg/mL) |

|---|---|---|---|

| 6 | 3-chloro-4-methyl aniline (B41778) derivative | S. aureus | 3.12–6.25 |

| 7 | 4-bromo-3-methyl aniline derivative | S. aureus | Similar to 6 |

| 8 | Bis(trifluoromethyl)aniline derivative | S. aureus | 0.78 |

| 8 | Enterococcus faecalis | E. faecium | 3.12 |

These results demonstrate that specific modifications to the this compound scaffold can lead to compounds with significant antibacterial potency. mdpi.com

Scope and Objectives of Academic Investigations

Academic investigations into this compound and its derivatives are largely driven by the quest for new therapeutic agents. The primary objectives of these studies include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the parent compound and its derivatives, and thoroughly characterizing their chemical structures and properties. While the compound is commercially available, detailed academic studies on its synthesis are not extensively published.

Biological Screening: Evaluating the biological activities of the synthesized compounds against a range of targets, including bacteria, fungi, and cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Identifying the relationships between the chemical structures of the derivatives and their biological activities to guide the design of more potent and selective compounds.

Mechanism of Action Studies: Investigating how the most promising compounds exert their biological effects at the molecular level.

While detailed research on the parent compound, this compound, is limited in publicly available literature, its role as a key building block for potent bioactive derivatives is well-established through the extensive research on its analogues.

Chemical Compound Information

Established Synthetic Routes to the Core Scaffold

The formation of the 1-aryl-3-methylpyrazole core is a critical step in the synthesis of this compound. Several reliable methods have been established for this purpose.

Condensation Reactions in Pyrazole Ring Formation

A primary and widely utilized method for the synthesis of the pyrazole ring is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.gov For the specific synthesis of this compound, this involves the reaction of 4-hydrazinobenzoic acid with acetylacetone (pentane-2,4-dione).

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method is advantageous due to the commercial availability of the starting materials and generally good yields. The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.

Table 1: Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Product | Conditions |

| 4-Hydrazinobenzoic acid | Acetylacetone | This compound | Ethanol, reflux |

This table presents a representative condensation reaction for the synthesis of the target compound.

Preparation from Precursors (e.g., 4-pyrazol-1-yl-benzonitrile)

An alternative approach to obtaining this compound is through the chemical transformation of a precursor molecule where the pyrazole moiety is already attached to the phenyl ring. One such precursor is 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile.

The synthesis of the benzoic acid from the benzonitrile is achieved through hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). doubtnut.comaskfilo.comdoubtnut.com This transformation can be carried out under either acidic or basic conditions. doubtnut.comaskfilo.comdoubtnut.com Acid-catalyzed hydrolysis, often using a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium, proceeds via the formation of an intermediate benzamide which is then further hydrolyzed to the benzoic acid. askfilo.comdoubtnut.com Similarly, base-catalyzed hydrolysis, using a strong base like sodium hydroxide, also yields the carboxylate salt, which upon acidification, gives the desired benzoic acid. weebly.com

Reaction Scheme: Hydrolysis of 4-(3-methyl-1H-pyrazol-1-yl)benzonitrile

This method is particularly useful if the benzonitrile precursor is more readily accessible than 4-hydrazinobenzoic acid.

Multi-step Synthetic Strategies

More complex, multi-step strategies can also be employed, often allowing for the introduction of other functional groups. A common multi-step approach involves the initial condensation of a substituted hydrazine with a suitable ketone to form a hydrazone, followed by a cyclization reaction to form the pyrazole ring.

For instance, a synthetic route could begin with the reaction of 4-hydrazinobenzoic acid and a substituted acetophenone. mdpi.com The resulting hydrazone can then be subjected to a Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.comresearchgate.netnih.gov This reaction not only facilitates the cyclization to form the pyrazole ring but also introduces a formyl group (-CHO) at the 4-position of the pyrazole ring. mdpi.comresearchgate.netnih.gov The resulting 4-formyl-3-substituted-1-(4-carboxyphenyl)-1H-pyrazole can then be further modified or the formyl group can be removed if the unsubstituted pyrazole is the target. This multi-step approach offers versatility in creating a variety of substituted pyrazole derivatives. mdpi.comnih.gov

Derivatization Strategies for Structural Modification

Once this compound is synthesized, it can serve as a scaffold for further structural modifications. These modifications can be targeted at either the benzoic acid moiety or the pyrazole ring, allowing for the fine-tuning of the molecule's properties.

Functionalization at the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations.

Esterification: The benzoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. tcu.edu This reaction is typically performed under reflux conditions. tcu.edu The use of microwave irradiation has also been reported to accelerate the esterification of substituted benzoic acids.

Amide Bond Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This transformation is of great importance in medicinal chemistry. The direct reaction between a carboxylic acid and an amine requires high temperatures; therefore, coupling agents are commonly employed to facilitate the reaction under milder conditions. luxembourg-bio.com A wide array of coupling agents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC), and various phosphonium and uronium salts. luxembourg-bio.comresearchgate.netluxembourg-bio.com The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide. luxembourg-bio.comscispace.com

Table 2: Examples of Functionalization at the Benzoic Acid Moiety

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol (e.g., methanol, ethanol), H₂SO₄ | Alkyl 4-(3-methyl-1H-pyrazol-1-yl)benzoate |

| Amide Coupling | Amine (R-NH₂), Coupling Agent (e.g., DCC) | N-alkyl-4-(3-methyl-1H-pyrazol-1-yl)benzamide |

This table provides examples of common derivatization reactions at the benzoic acid functional group.

Substitutions on the Pyrazole Ring

The pyrazole ring itself is an aromatic system and can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents on the ring. In the case of 1-aryl-3-methylpyrazoles, the 4-position is generally the most reactive site for electrophilic attack.

Formylation: As mentioned in the multi-step synthesis section, the Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto the pyrazole ring, typically at the 4-position. mdpi.comresearchgate.netresearchgate.net This formyl group can then serve as a handle for further transformations, such as conversion to oximes, hydrazones, or other derivatives. mdpi.comnih.govnih.gov

Halogenation: The pyrazole ring can be halogenated using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly used for the chlorination, bromination, and iodination of pyrazoles, respectively. researchgate.netbeilstein-archives.org The reaction conditions can be controlled to achieve selective mono-halogenation, typically at the 4-position. researchgate.net

Nitration: Nitration of the pyrazole ring can be achieved using a mixture of nitric acid and a strong acid, such as sulfuric acid. masterorganicchemistry.com In 1-phenylpyrazoles, nitration can occur on both the pyrazole and the phenyl rings. cdnsciencepub.com For the pyrazole ring, the nitro group is typically introduced at the 4-position. researchgate.netnih.gov The reaction conditions need to be carefully controlled to achieve the desired regioselectivity. cdnsciencepub.comnih.gov

Table 3: Examples of Substitutions on the Pyrazole Ring

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Formylation | POCl₃, DMF | 4-position | 4-(4-formyl-3-methyl-1H-pyrazol-1-yl)benzoic acid |

| Halogenation | N-Chlorosuccinimide (NCS) | 4-position | 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid |

| Nitration | HNO₃, H₂SO₄ | 4-position | 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)benzoic acid |

This table illustrates common electrophilic substitution reactions on the pyrazole ring of the parent compound.

A Comprehensive Examination of this compound: Synthesis, Catalysis, and Purification

The synthesis of this compound, a molecule of interest in medicinal chemistry, involves multi-step pathways that can be optimized through various catalytic methods and require specific techniques for isolation and purification. The core structure, featuring a pyrazole ring linked to a benzoic acid moiety, is typically assembled through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOJVSWTZSAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its Derivatives

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of molecular structures, providing detailed information on bond lengths, bond angles, and the spatial arrangement of atoms. Studies on various derivatives of this compound have elucidated their crystal systems, molecular conformations, and the intricate network of intermolecular forces that dictate their crystal packing.

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. X-ray diffraction studies have shown that derivatives of this compound crystallize in several different crystal systems, with the monoclinic and triclinic systems being the most common.

For instance, the derivative 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide crystallizes in the monoclinic system with the space group C2/c. Another derivative, 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , also adopts a monoclinic crystal system, but with the space group P21/c ijop.net. In contrast, a more complex derivative, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid , has been found to crystallize in the triclinic system with the space group P-1 cambridge.org. This particular derivative is notable for having three independent molecules in the asymmetric unit (Z' = 3) cambridge.org.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide | Monoclinic | C2/c | researchgate.net |

| 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid | Monoclinic | P21/c | ijop.net |

| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | Triclinic | P-1 | cambridge.org |

Analysis of Molecular Conformation and Geometry

In 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide , the phenyl ring is oriented at a dihedral angle of 47.0 (1)° with respect to the planar five-membered pyrazole (B372694) ring, while the phenylene ring is aligned at 37.6 (1)° researchgate.net. For 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , the dihedral angles between the pyrazole ring and the carboxyl and nitro groups are 48.8° and 21.3°, respectively ijop.net.

The study of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid revealed that the three independent molecules in the asymmetric unit exhibit different relative orientations between the phenyl and pyrazole rings due to rotation around the C–N bond cambridge.org. This highlights the conformational flexibility of these molecules, which can be influenced by the crystal packing environment.

Elucidation of Intermolecular Interactions: Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in the supramolecular assembly of these compounds. The carboxylic acid group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and other functional groups can act as acceptors.

In the crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid , intermolecular O–H⋯N hydrogen bonds are observed between the oxygen atom of the carboxyl group and a nitrogen atom of the pyrazole ring of an adjacent molecule, forming a one-dimensional chain ijop.net. Additionally, weak intermolecular C–H⋯O hydrogen bonds contribute to the stability of the crystal structure ijop.net.

For 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid , a network of strong O–H⋯O, C–H⋯N, and C–H⋯F hydrogen bonds generates a three-dimensional molecular packing cambridge.org. This intricate network involves the formation of R22(8) and R22(9) ring motifs cambridge.org. The amino group in 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide acts as a hydrogen bond donor to a sulfonyl oxygen atom of one molecule and to a pyrazolyl nitrogen atom of another, leading to the formation of a layered structure researchgate.net.

Investigation of Crystal Packing and Supramolecular Assembly

The one-dimensional chains formed by O–H⋯N hydrogen bonds in 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid are a key feature of its supramolecular assembly ijop.net. The three-dimensional network observed in 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a consequence of the interplay between various strong and weak hydrogen bonds, leading to a robust and complex crystal lattice cambridge.org.

Polymorphism and Cocrystal Research

Polymorphism, the ability of a compound to exist in more than one crystalline form, and the formation of cocrystals are critical areas of solid-state research with significant implications for the physicochemical properties of materials.

Identification and Characterization of Polymorphic Forms

Based on the available scientific literature, there have been no specific studies reporting the existence of polymorphic forms for this compound. The investigation into the potential polymorphism of this compound remains an area for future research. The identification and characterization of different polymorphs could provide valuable insights into its solid-state behavior and properties.

Similarly, dedicated research on the formation of cocrystals involving this compound has not been reported. The exploration of cocrystal engineering with this compound could lead to the development of new solid forms with tailored properties.

Strategies for Cocrystallization with Co-formers

The cocrystallization of this compound involves strategic selection of co-formers to create novel solid-state forms with tailored physicochemical properties. The primary strategy revolves around the principles of crystal engineering and supramolecular chemistry, focusing on predictable and reliable hydrogen bonding interactions. The benzoic acid moiety of the molecule presents a robust carboxylic acid functional group, which is a highly effective hydrogen bond donor and can also act as an acceptor. The pyrazole ring contains nitrogen atoms that are effective hydrogen bond acceptors.

Strategies for selecting co-formers often target the formation of specific, stable hydrogen-bonded patterns known as supramolecular synthons. For the carboxylic acid group, the most common and predictable interaction is the carboxylic acid-pyridine heterosynthon or the carboxylic acid-carboxamide heterosynthon. Therefore, compounds containing pyridine or amide functionalities are frequently chosen as co-formers. The selection is guided by pKa rules, where a significant difference between the pKa of the carboxylic acid (acidic) and the co-former (basic, e.g., pyridine) typically leads to salt formation, while a smaller difference favors the formation of a neutral cocrystal.

Furthermore, the pyrazole ring's nitrogen atoms can participate in N-H···N or O-H···N hydrogen bonds. This allows for the use of co-formers that are themselves good hydrogen bond donors, such as other carboxylic acids, phenols, or amides, leading to the assembly of complex multi-component crystal structures. The interplay between the strong acid-pyridine or acid-amide synthons and the weaker interactions involving the pyrazole ring allows for fine-tuning of the resulting crystal packing and, consequently, its material properties.

Impact of Crystallization Conditions on Solid-State Structures

Crystallization conditions play a critical role in determining the final solid-state structure of this compound, potentially leading to the formation of different polymorphs, solvates, or hydrates. The choice of solvent is a primary factor influencing the crystalline outcome. Solvents with different polarities, hydrogen bonding capabilities, and viscosities can mediate different molecular assembly pathways. For instance, crystallization from a protic solvent like ethanol or methanol might result in a different polymorph compared to crystallization from an aprotic solvent like acetonitrile or ethyl acetate, and may also lead to the incorporation of solvent molecules into the crystal lattice to form solvates.

Other critical parameters that affect the solid-state structure include:

Temperature: The cooling rate during crystallization can influence nucleation and growth kinetics, favoring either the thermodynamically stable form (slow cooling) or a metastable polymorph (rapid cooling).

Supersaturation: The level of supersaturation at which crystallization is initiated can dictate which crystalline form nucleates first, in accordance with Ostwald's Rule of Stages, which posits that a less stable form may crystallize first before converting to a more stable form.

Evaporation Rate: Slow evaporation of the solvent is a common technique that can yield high-quality single crystals. The rate of evaporation can impact which polymorph is obtained.

Additives: The presence of impurities or deliberately added auxiliary agents can inhibit or promote the growth of specific crystal faces or polymorphs.

The sensitivity of the final structure to these conditions has significant implications, as different solid forms can exhibit distinct properties such as solubility, dissolution rate, and stability. This underscores the importance of a systematic screening of crystallization conditions to identify and characterize all accessible solid forms of the compound.

Complementary Spectroscopic Characterization in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous confirmation of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the benzoic acid ring typically appear as doublets in the aromatic region, while the protons on the pyrazole ring also show distinct signals. The methyl group on the pyrazole ring characteristically appears as a singlet in the upfield region. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is particularly notable, appearing at a characteristic downfield chemical shift. The chemical shifts of the aromatic and pyrazole carbons provide further confirmation of the connectivity of the rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | ~12.0-13.0 (broad s) | ~167 |

| Aromatic CH | C2'/C6' (ortho to COOH) | ~8.1 (d) | ~130 |

| Aromatic CH | C3'/C5' (meta to COOH) | ~7.8 (d) | ~129 |

| Pyrazole CH | C5-H | ~8.0 (d) | ~141 |

| Pyrazole CH | C4-H | ~6.4 (d) | ~108 |

| Methyl | -CH₃ | ~2.3 (s) | ~12 |

| Quaternary Carbon | C1' (ipso to pyrazole) | - | ~142 |

| Quaternary Carbon | C4' (ipso to COOH) | - | ~128 |

| Quaternary Carbon | C3 (ipso to methyl) | - | ~150 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. (s = singlet, d = doublet)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.

Key vibrational bands expected in the FTIR spectrum include:

O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching of the hydroxyl group in the carboxylic acid, which is involved in strong hydrogen bonding.

C=O Stretch: A strong, sharp absorption peak characteristic of the carbonyl group in the carboxylic acid is expected around 1680-1710 cm⁻¹.

C=C and C=N Stretches: Aromatic and pyrazole ring stretching vibrations typically appear in the 1450-1620 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

Fingerprint Region: The region from 400 to 1500 cm⁻¹ contains a complex pattern of overlapping vibrations unique to the molecule, which is useful for confirming its identity.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Aryl & Pyrazole Rings | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl Group | 2850-2960 | Medium-Weak |

| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong, Sharp |

| C=C / C=N Stretches | Aryl & Pyrazole Rings | 1450-1620 | Medium-Strong |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Medium |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Validation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight of this compound. This method is particularly suitable for polar, thermally labile molecules as it transfers ions from solution to the gas phase with minimal fragmentation.

The molecular formula of the compound is C₁₁H₁₀N₂O₂, corresponding to a molecular weight of approximately 202.21 g/mol . In ESI-MS analysis, the compound is typically observed as a protonated or deprotonated molecular ion.

In positive ion mode , the molecule is expected to be detected as the protonated species [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 203.22.

In negative ion mode , detection of the deprotonated species [M-H]⁻ is expected, with an m/z of approximately 201.20.

The detection of these specific ions at high mass accuracy provides definitive validation of the compound's molecular formula and weight, serving as a crucial component of its structural characterization. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing highly accurate mass measurements.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Geometry Optimization and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, this process involves calculating the lowest energy arrangement of its atoms.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is conducted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited. The distribution of HOMO and LUMO densities also reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Detailed findings regarding the specific HOMO-LUMO energy values and their distribution for this compound are not available in the reviewed literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra. This correlation between theoretical and experimental data helps to confirm the molecular structure and provides insight into the bonding characteristics.

Specific calculated vibrational frequencies and their correlation with experimental spectra for this compound have not been detailed in the accessible research.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely indicate negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole (B372694) ring, highlighting these as key sites for intermolecular interactions.

A specific MEP map for this compound is not available in the reviewed literature.

Theoretical Evaluation of Antioxidant Mechanisms

Many compounds containing phenolic or carboxylic acid groups are investigated for their antioxidant properties. Theoretical calculations can elucidate the mechanisms by which a molecule might act as an antioxidant. The primary mechanisms include:

Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom to a radical species.

Sequential Electron Transfer Proton Transfer (SETPT): The molecule first loses an electron, followed by the loss of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The molecule first deprotonates, and the resulting anion then donates an electron.

By calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), DFT can predict the most likely antioxidant mechanism for a given compound in different environments.

A theoretical evaluation of the antioxidant mechanisms for this compound has not been found in the available scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Molecular Docking Simulations

Prediction of Ligand-Receptor Interactions and Binding Modes

In a molecular docking study involving this compound, the compound would be treated as a ligand and "docked" into the active site of a specific protein receptor. The simulation would predict the most stable binding pose and calculate a binding energy, which indicates the affinity of the ligand for the receptor. The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Specific molecular docking studies predicting the ligand-receptor interactions and binding modes for this compound against particular biological targets are not present in the reviewed scientific literature.

Binding Affinity Calculations and Scoring Functions

No specific studies detailing binding affinity calculations or the scoring functions used for “this compound” were found.

Identification of Key Amino Acid Residues in Binding Pockets

Information identifying key amino acid residues that interact with “this compound” within specific protein binding pockets is not available in the retrieved sources.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

No QSAR models where “this compound” was part of the training or test set for predicting biological activity could be located.

Correlation of Molecular Descriptors with Experimental Outcomes

There is no available data correlating the molecular descriptors of “this compound” with experimental outcomes through QSAR studies.

Molecular Dynamics (MD) Simulations

Analysis of Conformational Dynamics of the Compound

No molecular dynamics simulation studies focused on the conformational analysis of “this compound” were found.

Due to the absence of specific research data for this compound in the requested areas, the generation of the article with detailed research findings and data tables cannot be fulfilled at this time.

Investigation of Protein-Ligand Complex Stability

Comprehensive searches of scientific literature and computational chemistry databases have revealed no publicly available research specifically investigating the protein-ligand complex stability of this compound through methods such as molecular dynamics simulations or binding free energy calculations. While computational studies, including molecular docking and molecular dynamics simulations, are frequently employed to understand the stability and interaction of small molecules with protein targets, no such studies have been published for this particular compound.

Research in the broader field of pyrazole derivatives has utilized these computational techniques to explore their potential as inhibitors for various protein targets, including kinases and enzymes implicated in bacterial diseases. nih.govnih.gov These studies often report on the stability of the resulting protein-ligand complexes, analyzing metrics like root-mean-square deviation (RMSD) and identifying key intermolecular interactions such as hydrogen bonds. nih.gov However, the specific interactions and stability of a complex are highly dependent on the precise chemical structure of the ligand and the topology of the protein's binding site. Therefore, findings from studies on other pyrazole derivatives cannot be extrapolated to this compound.

The absence of such research indicates a gap in the current scientific knowledge regarding the specific molecular interactions and binding stability of this compound with any particular protein target. Future computational and experimental studies would be necessary to elucidate these properties.

Structure Activity Relationship Sar Studies and Biological Activity Mechanisms

Systematic Exploration of Structural Variations and Their Mechanistic Implications

The core structure of 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid offers multiple points for chemical modification. SAR studies have revealed that even minor alterations to the pyrazole (B372694) or benzoic acid components can lead to significant changes in biological effects, providing insights into the molecular interactions governing their mechanisms of action.

The pyrazole ring is a critical component for the biological activity of this class of compounds. Modifications to this ring, particularly at the C3, C4, and C5 positions, have been shown to significantly influence efficacy.

Research into pyrazole derivatives as antibacterial agents has demonstrated the importance of substituents on a phenyl group attached to the pyrazole core. For instance, in a series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives, lipophilic substituents on an aniline (B41778) moiety attached to the pyrazole significantly improved antibacterial activity. nih.gov Specifically, a phenoxy-substituted compound showed potent activity against S. aureus. nih.gov In contrast, substitutions with fluoro, chloro, and bromo groups resulted in only marginal improvements. nih.gov Further studies on related compounds showed that introducing methyl and halogen groups, such as 4-bromo and 3-methyl substitutions, led to the highest antibacterial activity against Bacillus subtilis. nih.gov Conversely, a polar sulfonamide substituent nearly abolished the activity. nih.gov

In the context of enzyme inhibition, the substitution pattern on the pyrazole ring is equally crucial. Studies on pyrazole-based inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) found that the presence of additional benzene (B151609) rings as functional groups on the pyrazole moiety enhances the inhibitory capability. sci-hub.senih.gov For example, compounds featuring a 2-hydroxyphenyl group at C5 and complex naphthalene-containing structures at C3 of the pyrazole ring were identified as potent PTP1B inhibitors. sci-hub.se The incorporation of trifluoromethyl groups has also been shown to significantly enhance the inhibitory effect against PTP1B. nih.govnih.gov One study noted that a pyrazole bearing a trifluoromethyl substituent at a styryl group was the second most active compound in its series against PTP1B. sci-hub.se

The table below summarizes the impact of various substituents on the pyrazole moiety on the antibacterial activity of derived compounds.

| Compound Series | Substituent on Pyrazole Moiety | Effect on Antibacterial Activity | Reference |

| 4-[4-(Anilinomethyl)-3-(4-fluorophenyl)-pyrazol-1-yl]benzoic acid hydrazones | N,N-Bisphenyl | Potent activity against methicillin-resistant S. aureus (MRSA) with MIC as low as 0.78 µg/mL. | acs.org |

| 4-[4-(Anilinomethyl)-3-(4-fluorophenyl)-pyrazol-1-yl]benzoic acid hydrazones | Bischloro | Most potent in the series, with MIC of 0.39 µg/mL against a multi-drug resistant Staphylococcus strain. | acs.org |

| 4-[4-(Anilinomethyl)-3-(4-fluorophenyl)-pyrazol-1-yl]benzoic acid hydrazones | 3-Chloro-2-fluoro | Very good activity against antibiotic-resistant strains (MIC as low as 0.78 µg/mL). | acs.org |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives | 4-bromo and 3-methyl | Highest activity with MIC values as low as 1 μg/mL against Bacillus subtilis. | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives | Sulfonamide | Almost completely eliminated antibacterial activity. | nih.gov |

MIC = Minimum Inhibitory Concentration

The benzoic acid portion of the molecule is another key area for structural modification. Its acidic nature often plays a role in target binding and solubility. Altering this group can modulate the compound's pharmacokinetic and pharmacodynamic properties.

In the development of antibacterial agents, the carboxylic acid group of the benzoic acid moiety is often derivatized. For example, a series of potent antimicrobials were developed based on a 1,3-bis-benzoic acid derived pyrazole scaffold. nih.gov This modification, creating a more complex acidic functionality, was part of a strategy to enhance solubility and antibacterial potency. nih.gov The majority of these derivatives, which also featured a trifluoromethyl phenyl group on the pyrazole, were found to be highly potent growth inhibitors of Gram-positive bacteria. nih.gov

For inhibitors of meprin α and meprin β, the introduction of acidic substituents, such as modifying the benzoic acid, generally increases the inhibitory activity against meprin β. nih.gov This highlights the preference of meprin β for acidic substrates. nih.gov However, these modifications only slightly affected activity against meprin α, indicating that changes to the benzoic acid moiety can be used to impart selectivity between related enzymes. nih.gov

While the parent compound this compound features a direct linkage between the pyrazole and benzoic acid rings, many analogs incorporate linker groups to alter the spatial arrangement and flexibility of the molecule. These linkers can introduce new interaction points with biological targets.

For instance, in a series of antibacterial compounds based on the 4-(pyrazol-1-yl)benzoic acid scaffold, an anilinomethyl group was introduced at the C4 position of the pyrazole ring. mdpi.comnih.gov This creates an extended structure, 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid, where the anilinomethyl group acts as a linker to a variable aniline ring. The nature of substituents on this terminal aniline ring was found to be critical for antibacterial potency. nih.govnih.gov This indicates that the linker allows the molecule to probe a different region of the target protein, with the terminal phenyl ring making key interactions. The bactericidal action of these compounds is thought to involve the permeabilization of the bacterial cell membrane. mdpi.comnih.gov

Investigation of In Vitro Biological Mechanisms

Understanding the specific molecular interactions that underlie the biological activity of this compound derivatives is essential for rational drug design. In vitro studies, particularly enzyme inhibition assays, have provided detailed insights into their mechanisms of action.

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, with significant findings in the inhibition of protein tyrosine phosphatases.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.net The pyrazole scaffold has been identified as having prominent inhibitory potential against PTP1B. sci-hub.senih.govresearchgate.net

Studies have shown that 1,3-diphenyl-1H-pyrazole derivatives that include a rhodanine-3-alkanoic acid group exhibit good PTP1B inhibitory activity, with IC50 values ranging from 0.67 to 24.56 µM. researchgate.net Another study evaluated a library of 22 pyrazoles and found that compounds with additional benzene rings on the pyrazole moiety were the most potent inhibitors. sci-hub.se Specifically, 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole and 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole were the most potent, exhibiting a noncompetitive inhibition mechanism. sci-hub.se These potent compounds also showed selectivity for PTP1B over the homologous T-cell protein tyrosine phosphatase (TCPTP). sci-hub.se

Furthermore, fusing indole and N-phenylpyrazole heterocycles to a glycyrrhetinic acid (GA) skeleton yielded potent PTP1B inhibitors with IC50 values in the range of 2.5 to 10.1 µM. nih.govnih.gov The trifluoromethyl derivative of indole-GA was a particularly potent non-competitive inhibitor of PTP1B with an IC50 of 2.5 µM. nih.govnih.gov This highlights that electronegative groups can improve inhibitory activity. nih.gov

The table below presents the PTP1B inhibitory activity of selected pyrazole derivatives.

| Compound/Derivative Series | Key Structural Features | PTP1B IC50 (µM) | Inhibition Mechanism | Reference |

| Indole-Glycyrrhetinic Acid Derivative | Trifluoromethyl substituted indole fused to GA | 2.5 | Non-competitive | nih.govnih.gov |

| N-phenylpyrazole-GA derivatives | Fused to Glycyrrhetinic Acid (GA) skeleton | 2.5 - 10.1 | Not specified | nih.govnih.gov |

| 1,3-diphenyl-1H-pyrazole derivatives | Containing rhodanine-3-alkanoic acid groups | 0.67 - 24.56 | Not specified | researchgate.net |

| Substituted Pyrazole 20 | 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole | Potent (exact value not stated) | Non-competitive | sci-hub.se |

| Substituted Pyrazole 22 | 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole | Potent (exact value not stated) | Non-competitive | sci-hub.se |

IC50 = Half-maximal inhibitory concentration

Antimicrobial Activity Research

Derivatives of this compound have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium. mdpi.comnih.gov These pathogens are notorious for causing a range of infections and developing resistance to existing antibiotics. nih.govnih.gov

A series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives were identified as potent agents against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.comnih.gov Certain compounds in this class, such as a 3-chloro-4-methyl aniline derivative, were potent growth inhibitors of S. aureus strains with MIC values in the 3.12–6.25 µg/mL range. nih.gov Another study on trifluoromethyl phenyl derived pyrazoles also reported high potency against Gram-positive bacteria, with a tetrasubstituted product inhibiting bacterial growth with MIC values of 0.78 μg/mL. nih.gov

These compounds not only inhibit bacterial growth but also show bactericidal action. nih.gov Their plausible mode of action involves the permeabilization of the bacterial cell membrane. mdpi.comnsf.gov Furthermore, these derivatives have been shown to be effective at inhibiting and eradicating biofilms of S. aureus and Enterococcus faecalis and are potent against non-growing S. aureus persister cells. nih.govnih.gov Encouragingly, bacteria showed a low tendency to develop resistance to these compounds in multi-step passage studies. nih.govnih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Derivative Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Anilinomethyl-phenyl-pyrazolyl | Staphylococci, Enterococci | As low as 0.78 μg/mL | mdpi.comnih.gov |

| 3-chloro-4-methyl aniline | S. aureus strains | 3.12–6.25 µg/mL | nih.gov |

| Tetrasubstituted trifluoromethyl phenyl | Various Gram-positive bacteria | 0.78 μg/mL | nih.gov |

The pyrazole nucleus is a component of the broader azole class of compounds, which are commonly used as antifungal agents. nsf.gov Azoles function by inhibiting key enzymes in fungal cell membrane synthesis. nsf.gov However, the development of resistance to existing azole antifungals like fluconazole has created a need for novel compounds. nsf.gov

While extensive research has highlighted the antibacterial properties of this compound derivatives, their antifungal activity is less characterized in the available literature. One study focused on synthesizing novel triazole-containing small molecules with the objective of finding potent antifungal activity. nsf.gov Despite the structural similarities between triazoles and pyrazoles, the synthesized compounds in that particular study did not possess significant antimicrobial activity. nsf.gov Further research is required to specifically evaluate the antifungal potential of this compound and its derivatives.

Mechanisms of Bacterial Growth Inhibition

Research into derivatives of this compound has revealed potent antibacterial activity, particularly against Gram-positive bacteria. The mechanisms underlying this activity are multifaceted, with significant effects observed against both planktonic bacteria and complex bacterial communities like biofilms and persister cells.

Biofilm Formation and Eradication:

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antibiotics and host immune responses. Several derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have demonstrated notable efficacy in both inhibiting the formation of biofilms and eradicating pre-existing ones. nih.govnih.gov Studies on potent compounds within this class have shown strong inhibition of Staphylococcus aureus biofilm growth at various concentrations, including at, above, and below their minimum inhibitory concentration (MIC) values. nih.gov For instance, certain disubstituted aniline derivatives have displayed very strong biofilm inhibition properties. nih.gov Furthermore, these compounds have shown moderate success in eradicating established biofilms of both S. aureus and Enterococcus faecalis. nih.gov

Activity Against Persister Cells:

Persister cells are a subpopulation of dormant, non-growing bacteria that exhibit high tolerance to antibiotics, often leading to chronic and recurrent infections. Derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have been found to be highly effective against S. aureus persisters, showing greater potency than conventional antibiotics like gentamycin and vancomycin. nih.govmdpi.com This bactericidal effect against non-growing persister cells is a crucial attribute for developing new antimicrobial therapies to combat persistent infections. nih.gov

The primary mechanism for these antibacterial actions is believed to be the permeabilization of the bacterial cell membrane. nih.govmdpi.com This mode of action has been determined through methods such as flow cytometry and protein leakage assays. nih.govnsf.gov An alternative mechanism identified for some derivatives is the inhibition of fatty acid biosynthesis (FAB), a critical pathway for bacterial survival. nih.gov

Antiproliferative Activity against Cancer Cell Lines

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of this compound have been investigated for their ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549, PC-9) cancer cells.

The antiproliferative effects are highly dependent on the specific substitutions made to the core structure. For example, a study of 4,5-dihydro-1H-pyrazole-1-yl acetate derivatives revealed that certain compounds exhibited significant antiproliferative effects against the MCF-7 breast cancer cell line. In contrast, a different derivative from the same series showed its highest cytotoxicity against the A549 lung cancer cell line.

Another investigation into pyrazole-based oxazolone derivatives found that a synthesized triazinone derivative was the most potent against both HCT116 (colon) and MCF-7 cell lines. Research on benzimidazole-pyrazole hybrids has also identified derivatives with considerable growth inhibitory capabilities against A549, MCF-7, and HeLa (cervical) cancer cell lines.

The table below summarizes the antiproliferative activity of selected pyrazole derivatives against various cancer cell lines.

| Derivative Class | Cell Line | Activity (IC50/EC50) | Reference |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | A549 | EC50 = 220.20 µM | nih.gov |

| Benzimidazole-pyrazole hybrid | A549 | IC50 = 15.80 µM | |

| Benzimidazole-pyrazole hybrid | MCF-7 | - | |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic) | EC50 = 10 µM | nih.gov |

It is important to note that not all derivatives exhibit cytotoxic effects. Some fluorophenyl-derived pyrazole derivatives showed no significant growth inhibition against a panel of 60 cancer cell lines at a 10 μM concentration, indicating that specific structural features are crucial for antiproliferative activity. acs.org

Antioxidant Activity and Radical Scavenging Properties

The core structures of pyrazole and benzoic acid are known to be present in compounds with antioxidant capabilities. mdpi.comresearchgate.net Antioxidants play a crucial role in mitigating oxidative stress by neutralizing harmful free radicals. The antioxidant potential of compounds is often evaluated through their ability to scavenge radicals in assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method. nih.gov

Studies on various pyrazole derivatives have demonstrated their potential as effective antioxidants. For instance, certain pyrazole-based sulfonamide derivatives have shown excellent free radical scavenging activity, with some compounds exhibiting up to 92.64% activity compared to the standard ascorbic acid. nih.gov The presence of specific substituents, such as a chloro group, can contribute significantly to this activity. nih.gov

The benzoic acid moiety itself, particularly when hydroxylated, is known to possess antioxidant properties against various free radicals, including the superoxide radical. researchgate.net The position of hydroxyl groups relative to the carboxyl group can influence the antioxidant efficacy. researchgate.net While direct studies on the antioxidant properties of this compound are limited, the established antioxidant nature of both its pyrazole and benzoic acid components suggests a potential for radical scavenging activity. mdpi.comresearchgate.net Research on related 4-(1H-triazol-1-yl)benzoic acid hybrids also supports this, with several compounds showing significant antioxidant properties in various assays. mdpi.com

Target Identification and Validation Methodologies

Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and development. For derivatives of this compound, a combination of genetic, biochemical, and computational approaches has been employed to elucidate their mechanisms of action.

For Antibacterial Activity:

CRISPR-mediated transcription interference (CRISPRi): This powerful genetic screening technique has been used to identify the molecular targets of antibacterial pyrazole derivatives. CRISPRi allows for the systematic knockdown of genes to determine which ones affect sensitivity to a compound. Through this method, certain 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives were identified as inhibitors of fatty acid biosynthesis (FAB). nih.gov

Macromolecular Synthesis Inhibition Studies: These assays assess the effect of a compound on the synthesis of major macromolecules like DNA, RNA, proteins, and cell wall components. For some trifluoromethyl phenyl-derived pyrazoles, these studies indicated a broad range of inhibitory effects, suggesting targets that have a global impact on bacterial cell function. nih.gov

Biochemical Assays: To validate the proposed mechanism of membrane disruption, researchers have used techniques like flow cytometry and protein leakage assays. nih.govnsf.gov These methods provide direct evidence of cell membrane permeabilization.

For Antiproliferative Activity:

Molecular Docking: This computational technique is widely used to predict the binding affinity and interaction of a small molecule with the active site of a target protein. nih.gov For pyrazole derivatives with anticancer potential, docking studies have been performed against various targets, including dihydrofolate reductase (DHFR) and protein kinases, to understand their binding modes and guide structure-activity relationship (SAR) studies. nih.gov

These methodologies, from broad genetic screens to specific in silico modeling, are essential for validating the biological targets of this compound derivatives and optimizing their therapeutic potential.

Potential Applications in Material Science

Role as a Building Block for More Complex Macromolecules

The bifunctional nature of 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, possessing both a carboxyl group for esterification or amidation reactions and a pyrazole (B372694) ring with coordination sites, positions it as an ideal building block for the synthesis of more complex macromolecules. This includes its potential use in the construction of metal-organic frameworks (MOFs) and coordination polymers. While direct synthesis of macromolecules using this specific compound is an area of ongoing research, the broader class of pyrazole-containing carboxylic acids has been successfully employed as organic linkers in the formation of these highly ordered, porous structures.

The pyrazole nitrogen atoms can coordinate with metal ions, while the carboxylate group can bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The methyl group on the pyrazole ring can also influence the resulting topology and properties of the macromolecule by introducing steric hindrance and modifying the electronic environment. The resulting macromolecules have potential applications in gas storage, catalysis, and sensing.

Table 1: Potential Macromolecular Structures Incorporating this compound

| Macromolecule Type | Linkage | Potential Properties |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Coordination bonds between pyrazole N/carboxylate O and metal ions | High porosity, large surface area, catalytic activity |

| Coordination Polymers | Coordination bonds | Luminescence, magnetic properties, sensing capabilities |

| Polyamides/Polyesters | Amide/ester bonds via the carboxylic acid group | Thermal stability, specific mechanical properties |

Application in Dye Formulations

Pyrazole derivatives are a well-established class of compounds in the dye industry, known for their ability to form vibrant and lightfast colors. primachemicals.com Azo dyes derived from pyrazole precursors are of particular importance. researchgate.net The this compound molecule can serve as a versatile precursor, or "coupler," in the synthesis of azo dyes.

The synthesis typically involves the diazotization of an aromatic amine and its subsequent coupling with the pyrazole derivative. The resulting azo compound's color is determined by the specific aromatic amine used and the substituents on the pyrazole ring. The presence of the carboxylic acid group in this compound can enhance the dye's solubility in polar solvents and improve its affinity for certain fibers, making it potentially useful for dyeing textiles. researchgate.net Pyrazolone-based dyes, which are structurally related, are known to produce a wide range of colors and are used in textiles, plastics, and printing inks. primachemicals.com

Function as Polymer Additives

The incorporation of specific chemical moieties can significantly enhance the properties of polymers. Benzoic acid and its derivatives are known to be used as polymer additives. The introduction of this compound into a polymer matrix could potentially impart a range of beneficial properties. For instance, pyrazole derivatives have been investigated for their UV-stabilizing effects, which could help to protect polymers from degradation upon exposure to sunlight.

Furthermore, the heterocyclic pyrazole ring may contribute to the thermal stability of the polymer. The carboxylic acid group can be used to chemically bond the molecule to the polymer backbone, ensuring its permanent integration and preventing leaching. This is a significant advantage over non-reactive additives.

Incorporation into Coatings and Inks

The properties that make this compound suitable for dye formulations and as a polymer additive also extend to its potential use in coatings and inks. Pyrazolone-based pigments, close relatives of pyrazole derivatives, are valued in the coatings and paints industry for their excellent lightfastness and stability, contributing to color retention and durability. primachemicals.com

When incorporated into ink formulations, the solubility and color characteristics of dyes derived from this compound are crucial. The carboxylic acid group can enhance adhesion to substrates and influence the rheological properties of the ink. In coatings, derivatives of this compound could act as colorants or as functional additives, for example, to improve the coating's resistance to weathering and UV radiation. primachemicals.com The versatility of the pyrazole ring allows for chemical modifications to fine-tune the properties of the resulting pigments to meet the specific requirements of different printing and coating applications. primachemicals.com

Lead Optimization Strategies Within Chemical Biology

Computational Approaches in Accelerating Lead Optimization

Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to design and evaluate new chemical entities. For pyrazole (B372694) derivatives like 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, these approaches provide valuable insights into their structure-activity relationships (SAR) and help prioritize synthetic efforts.

Integration of Machine Learning in Compound Design

Machine learning (ML) models are increasingly being used to predict the biological activity and pharmacokinetic properties of drug candidates. In the context of pyrazole derivatives, quantitative structure-activity relationship (QSAR) models based on machine learning algorithms can be developed to predict the antitumor activity of novel analogs. For instance, a study on benzimidazole (B57391) derivatives, which share some structural similarities with the pyrazole scaffold, utilized a machine learning-based QSAR model to predict their inhibition efficiency. This involved generating a comprehensive set of numerical descriptors from 3D structures and employing techniques like multicollinearity-based clustering analysis and random forest to select the most relevant features for building a predictive support vector machine (SVM) model. nih.gov Such an approach could be adapted to a library of this compound derivatives to identify key structural features that correlate with desired biological activity, thereby guiding the design of more potent compounds.

High-Throughput Medicinal Chemistry Integration

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify initial "hits." When integrated with computational chemistry, this process becomes even more powerful. For pyrazole-based scaffolds, high-throughput virtual screening (HTVS) can be employed to filter large compound libraries and identify potential inhibitors for specific biological targets, such as kinases. A recent study successfully used HTVS to identify novel pyrazole-based inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com This computational screening was followed by an evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of the identified hits, ensuring that the selected compounds have favorable pharmacokinetic profiles for further development. chemmethod.com This integrated approach of high-throughput virtual screening followed by experimental validation can significantly accelerate the discovery of promising drug candidates based on the this compound scaffold.

Structural Simplification as a Design Strategy

While complex molecules can exhibit high potency, they often suffer from poor pharmacokinetic properties and synthetic inaccessibility. Structural simplification is a key strategy in lead optimization to address these issues. In the development of kinase inhibitors, where the pyrazole scaffold is prevalent, simplification of a lead compound can lead to improved drug-like properties. For example, in the lead optimization of an anilino-quinazoline derivative targeting Aurora kinases, replacing the benzene (B151609) ring with a pyrazole fragment resulted in inhibitors that were not only potent but also less lipophilic, which is a desirable characteristic for oral bioavailability. mdpi.com

Applying this strategy to a complex derivative of this compound could involve systematically removing or replacing non-essential functional groups to identify the minimal pharmacophore required for biological activity. This process can lead to compounds with improved solubility, metabolic stability, and ease of synthesis, ultimately increasing their potential for clinical development.

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. For this compound, bioisosteric replacements can be considered for the methyl group on the pyrazole ring and the carboxylic acid on the benzoic acid ring.

The methyl group on the pyrazole ring can be replaced with other small alkyl groups or bioisosteres like a cyclopropyl (B3062369) group to explore the steric and electronic requirements of the binding pocket. Such modifications can influence the compound's conformation and interaction with the target protein.

The carboxylic acid group is a common site for bioisosteric replacement due to its potential for metabolic liabilities and poor membrane permeability. hyphadiscovery.com Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. cambridgemedchemconsulting.comdrughunter.com For example, the replacement of a carboxylic acid with a tetrazole ring is a well-established strategy in drug design, as seen in the angiotensin II receptor antagonist, losartan. cambridgemedchemconsulting.comdrughunter.com The choice of bioisostere depends on the specific biological target and the desired physicochemical properties. For instance, while tetrazoles have a similar pKa to carboxylic acids, they can sometimes lead to reduced membrane permeability due to their strong hydrogen bonding capacity. drughunter.com

A study on pyrazole-based inhibitors of meprin α and β explored the introduction of carboxylic acid bioisosteres, which resulted in a general improvement of activity against meprin β. tandfonline.com

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| -CH₃ (Methyl) | -CF₃, -Cl, -CN, cyclopropyl | Modulate lipophilicity, electronic properties, and metabolic stability. |

| -COOH (Carboxylic Acid) | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Improve metabolic stability, membrane permeability, and oral bioavailability. cambridgemedchemconsulting.comdrughunter.com |

Strategies for Improving Potency and Selectivity for Biological Targets

Improving the potency and selectivity of a lead compound is a primary goal of lead optimization. For kinase inhibitors, a major therapeutic area for pyrazole-based compounds, achieving selectivity is particularly challenging due to the high degree of conservation in the ATP-binding site across the kinome. nih.govresearchgate.neteurekaselect.com

Several strategies can be employed to enhance the potency and selectivity of inhibitors based on the this compound scaffold:

Exploiting Unique Structural Features of the Target: Designing inhibitors that interact with less conserved regions of the active site or allosteric sites can lead to improved selectivity. nih.gov

Structure-Based Drug Design: Utilizing X-ray crystal structures of the target protein in complex with an inhibitor allows for the rational design of modifications that enhance binding affinity and selectivity. nih.gov

Covalent Targeting: Introducing a reactive group that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to highly potent and selective inhibitors. tandfonline.com

Modulating Physicochemical Properties: Optimizing properties such as lipophilicity and hydrogen bonding capacity can improve both potency and pharmacokinetic profiles. For example, in the development of JAK1 inhibitors, an ortho substitution on the pyrazole ring was found to be important for selectivity over JAK2. mdpi.com

A study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors demonstrated that the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity while significantly increasing antiproliferative activity. nih.gov

The following table summarizes the structure-activity relationships for a series of antibacterial 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, which can provide insights into potential modifications for improving the activity of this compound-based compounds. nih.gov

| Compound | Substitution on Aniline (B41778) Moiety | Antibacterial Activity (MIC against S. aureus) |

| 1 | Unsubstituted | No significant activity |

| 2 | 4-Isopropyl | Improved activity |

| 3 | 4-tert-Butyl | Improved activity |

| 4 | 4-Phenoxy | Potent activity (MIC = 1 µg/mL) |

| 5 | 4-Fluoro | Weak inhibitor |

| 6 | 3-Fluoro | Weak inhibitor |

This data suggests that lipophilic substituents on the aniline moiety can enhance the antibacterial activity of this class of pyrazole derivatives. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The traditional synthesis of pyrazole (B372694) derivatives often relies on conventional batch methods that can be time-consuming and inefficient. Future research should prioritize the development of modern, efficient, and scalable synthetic routes.

Flow Chemistry : Continuous flow chemistry presents a significant opportunity to improve the synthesis of 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its derivatives. galchimia.commdpi.comnih.gov This technology allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and greater reproducibility. mdpi.comnih.gov A two-step continuous-flow synthesis has been successfully used for other substituted pyrazoles and could be adapted for this specific compound, potentially enabling faster and more efficient production. researchgate.net

Energy-Assisted Synthesis : Alternative energy sources like microwave irradiation and ultrasound are promising avenues for accelerating synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while sometimes enabling solvent-free conditions. rsc.orgnih.govdergipark.org.tr Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields under milder conditions, providing an energy-efficient alternative to conventional heating. nih.govbenthamdirect.comasianpubs.org

Identification of Undiscovered Biological Targets and Mechanisms

While derivatives of the pyrazole-benzoic acid scaffold have shown promise as antibacterial agents, their full biological potential remains largely untapped. Future investigations should aim to identify novel biological targets and elucidate new mechanisms of action beyond their current scope.

Initial studies on similar pyrazole structures have identified several antibacterial mechanisms:

Inhibition of Fatty Acid Biosynthesis (FAB) : Certain pyrazole derivatives have been identified as inhibitors of the bacterial fatty acid biosynthesis pathway, a crucial process for bacterial survival. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition : Molecular docking studies suggest that many pyrazole-based compounds may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.govmdpi.comekb.eg

Cell Membrane Disruption : Some pyrazole-derived hydrazones and peptidomimetics appear to exert their antibacterial effect by disrupting the integrity of the bacterial cell wall. nih.gov

Unexplored avenues for future research include investigating whether these compounds can inhibit other critical bacterial processes like quorum sensing or function as inhibitors for resistance enzymes such as β-lactamases. nih.govmdpi.com Furthermore, given the broad pharmacological activity of the pyrazole nucleus, research should extend beyond antibacterial applications to explore potential targets in inflammatory diseases, cancer, and neurodegenerative disorders. nih.govnih.govnih.govijrar.org

Integration of Advanced Computational Methodologies for Predictive Modeling

The integration of advanced computational tools can significantly accelerate the drug discovery process by predicting the properties and activities of novel derivatives before their synthesis.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies are essential for developing mathematical models that correlate the chemical structure of derivatives with their biological activity. researchgate.neticapsr.com Applying QSAR can guide the design of new compounds with enhanced potency and selectivity.

Molecular Docking and Simulation : Molecular docking is widely used to predict the binding interactions between a ligand and a biological target. nih.govekb.eg This can help identify the most promising derivatives and elucidate their mechanism of action at the molecular level. Future work could employ more advanced molecular dynamics simulations to assess the stability of these interactions over time.

Machine Learning (ML) : The use of machine learning algorithms represents a cutting-edge approach to drug discovery. nih.gov ML models can be trained on existing data to screen vast virtual libraries of potential derivatives, identifying candidates with a high probability of being active and possessing favorable drug-like properties, thereby streamlining the experimental workflow. nih.gov

Exploration of Multifunctional Derivatives

A significant future direction is the design of multifunctional or "hybrid" derivatives that combine the this compound core with other pharmacologically active moieties. This approach aims to create single molecules that can address multiple aspects of a disease.

For instance, bacterial infections are often accompanied by inflammation. A hybrid molecule possessing both potent antibacterial and anti-inflammatory properties could offer a more comprehensive therapeutic solution. nih.gov Similarly, creating hybrids that merge the antibacterial scaffold with anticancer or antiviral pharmacophores could lead to novel drugs with dual activities. mdpi.comnih.gov This strategy could also be employed to combat antibiotic resistance by combining a direct bactericidal mechanism with the inhibition of bacterial resistance mechanisms, such as efflux pumps.

The table below presents examples of various pyrazole derivatives and their documented biological activities, illustrating the chemical diversity that can be explored to create multifunctional compounds.

| Compound Class | Substituents | Biological Activity | Reference |

| Pyrazole-Hydrazones | N-Benzoic acid, Naphthyl | Potent inhibitors of A. baumannii and S. aureus | nih.gov |

| Pyrazole-Thiazole Hybrids | Hydrazone moiety | Potent inhibitors of MRSA | nih.gov |

| Aza-Indole Pyrazoles | Various lipophilic groups | Broad-spectrum DNA gyrase inhibitors | nih.gov |

| Pyrazole-Triazole Hybrids | Ester linkage | Topoisomerase II and IV inhibitors | mdpi.com |

| Benzimidazole-Pyrazoles | Phenyl, Nitrophenyl, Bromophenyl | Anti-inflammatory, Antioxidant | nih.gov |

Investigation of Green Chemistry Approaches in Synthesis

Future research must also focus on developing environmentally sustainable methods for synthesizing this compound and its derivatives. Green chemistry principles offer a framework for reducing the environmental impact of chemical manufacturing. nih.govresearchgate.net

Use of Green Solvents : A primary goal is to replace hazardous organic solvents with greener alternatives, with water being the ideal medium. researchgate.netthieme-connect.com

Solvent-Free Reactions : Techniques such as grinding (mechanochemistry) or microwave-assisted synthesis under solvent-free conditions offer significant environmental benefits by eliminating solvent waste entirely. nih.govresearchgate.neteurekaselect.com

Catalysis : The use of recyclable heterogeneous catalysts or nanoparticles can improve reaction efficiency, reduce waste, and allow for easier product purification. researchgate.netmdpi.com

Atom Economy : Designing syntheses, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. mdpi.com These one-pot reactions are highly efficient and minimize the formation of byproducts. researchgate.net

By adopting these green methodologies, the synthesis of this important class of compounds can become more sustainable, cost-effective, and environmentally benign. nih.govresearchgate.net

Q & A

Q. What are common synthetic routes for 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with benzoic acid precursors. For example: